

Application Note: Recrystallization of Methyl 2-methoxy-5-sulfamoylbenzoate

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Compound of Interest

Compound Name: Methyl 2-methoxy-5-sulfamoylbenzoate

Cat. No.: B120666

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Introduction

Methyl 2-methoxy-5-sulfamoylbenzoate is a key intermediate in the synthesis of various pharmaceuticals, including the antipsychotic drug sulpiride.[1] The purity of this intermediate is crucial for the quality and efficacy of the final active pharmaceutical ingredient. Recrystallization is a standard and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of **Methyl 2-methoxy-5-sulfamoylbenzoate**, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the relevant physical and chemical properties of **Methyl 2-methoxy-5-sulfamoylbenzoate** is presented in Table 1. The compound is a white to off-white solid with a melting point in the range of 175-177 °C.[1][2] It exhibits slight solubility in methanol and DMSO.[1][3]

Table 1: Physicochemical Data of **Methyl 2-methoxy-5-sulfamoylbenzoate**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO ₅ S	
Molecular Weight	245.25 g/mol	
Appearance	White to off-white solid	[3]
Melting Point	175-177 °C	[1][2]
Solubility	Slightly soluble in Methanol, DMSO	[1][3]
Storage	2-8°C	[1]

Experimental Protocol

This protocol details the recrystallization of **Methyl 2-methoxy-5-sulfamoylbenzoate** using methanol as the solvent. The procedure is based on established methods and aims to yield a product with high purity.[4]

Materials and Equipment:

- Crude **Methyl 2-methoxy-5-sulfamoylbenzoate**
- Methanol (reagent grade)
- Erlenmeyer flasks
- Heating mantle or hot plate with magnetic stirring capability
- Magnetic stir bar
- Condenser
- Buchner funnel and flask
- Filter paper
- Vacuum source

- Spatula
- Beakers
- Ice bath
- Drying oven or vacuum desiccator

Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.^[5]
- Perform the recrystallization procedure in a well-ventilated fume hood.
- Methanol is flammable and toxic. Avoid inhalation and contact with skin. Keep away from open flames and hot surfaces.

Procedure:

- Dissolution:
 - Place the crude **Methyl 2-methoxy-5-sulfamoylbenzoate** into an Erlenmeyer flask equipped with a magnetic stir bar.
 - For every 1 gram of crude product, add approximately 1.8 mL of methanol. This ratio is derived from a documented industrial process where 196g of product was recrystallized from 350ml of methanol.^[4]
 - Attach a condenser to the flask.
 - Gently heat the mixture to reflux with continuous stirring until all the solid has dissolved. If some solid remains, add small additional portions of methanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent to maximize the yield.
- Hot Filtration (Optional):
 - If insoluble impurities are present in the hot solution, perform a hot filtration.

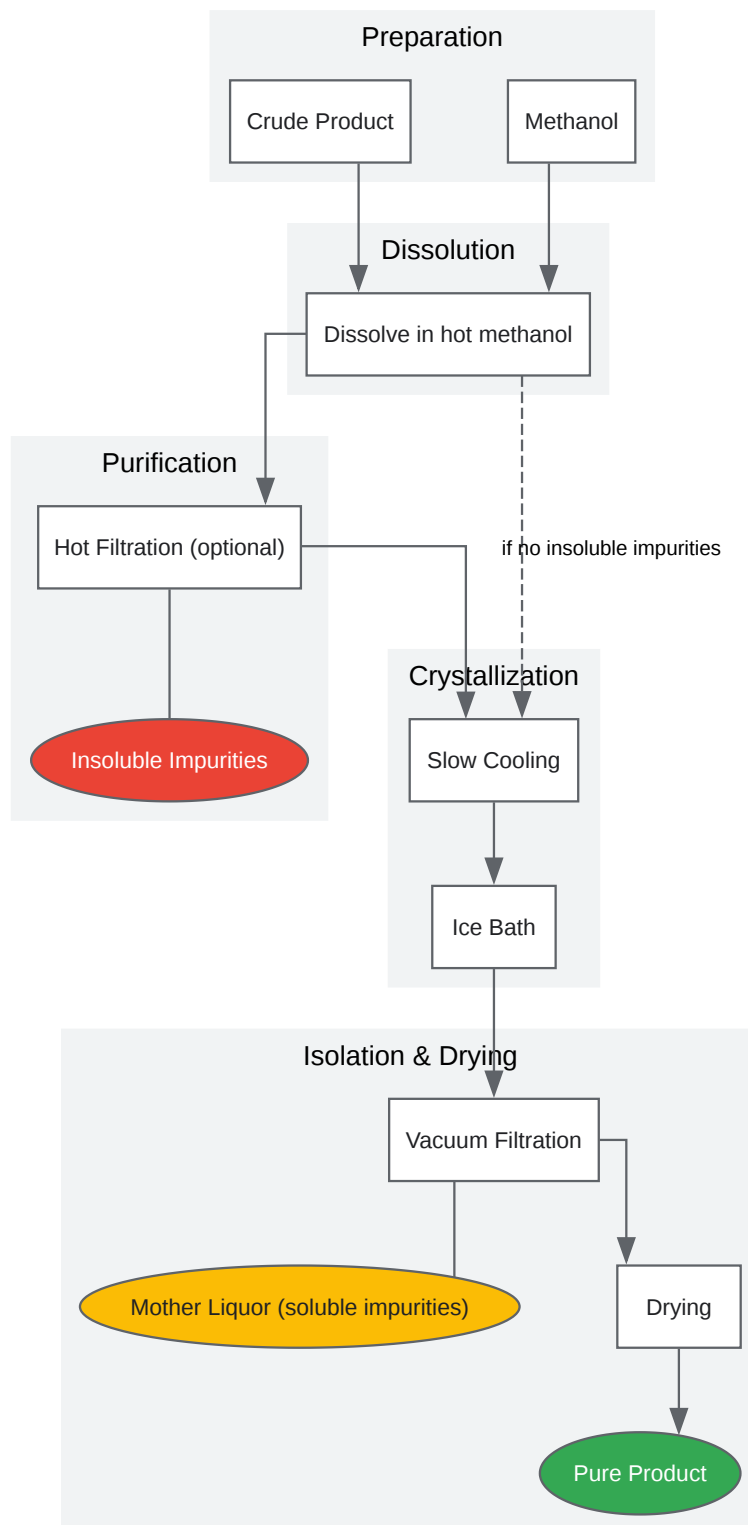
- Preheat a separate Erlenmeyer flask and a funnel (preferably with a short stem) on a hot plate.
- Place a fluted filter paper in the funnel.
- Quickly pour the hot solution through the preheated funnel and filter paper into the clean, preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
- Crystallization:
 - Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
 - Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
- Isolation of Crystals:
 - Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold methanol.
 - Turn on the vacuum source and carefully pour the cold crystalline slurry into the Buchner funnel.
 - Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities. Use a minimal amount of cold solvent to avoid significant loss of the product.
- Drying:
 - Leave the crystals in the Buchner funnel with the vacuum on to pull air through and partially dry them.
 - Transfer the purified crystals to a pre-weighed watch glass or drying dish.
 - Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator.

- Characterization:
 - Determine the melting point of the recrystallized product. A sharp melting point within the range of 175-177 °C indicates high purity.
 - Calculate the percentage yield of the recrystallized product.

Visualizations

Recrystallization Workflow

Recrystallization Workflow for Methyl 2-methoxy-5-sulfamoylbenzoate

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Caption: Recrystallization workflow.

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